

# "Assessing the binding efficiency of Reactive Brown 18 to different fibers"

Author: BenchChem Technical Support Team. Date: December 2025

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A Comparative Guide to the Binding Efficiency of Reactive Brown 18 on Various Textile Fibers

This guide provides a comprehensive comparison of the binding efficiency of Reactive Brown 18, a vinyl sulfone-based reactive dye, across different types of textile fibers: cotton (cellulosic), wool (protein), silk (protein), and polyester (synthetic). The information herein is targeted towards researchers, scientists, and professionals in drug development who may use reactive dyes in their work.

### **Introduction to Reactive Brown 18**

Reactive Brown 18 is a double azo, metal-complex reactive dye belonging to the vinyl sulfone class.[1] These dyes are designed to form strong, covalent bonds with fibers that possess hydroxyl or amino groups. The vinyl sulfone group acts as the reactive "hook" that, under appropriate alkaline conditions, chemically bonds with the fiber, resulting in excellent wash fastness.[1][2]

# **Principles of Binding to Different Fibers**

The binding efficiency of Reactive Brown 18 varies significantly across different fiber types due to their distinct chemical compositions.

 Cotton (Cellulosic Fiber): Cotton is primarily composed of cellulose, a polymer rich in hydroxyl (-OH) groups. In an alkaline medium (typically pH 10.5-11), these hydroxyl groups are ionized to form highly nucleophilic cellulosate anions (Cell-O<sup>-</sup>).[1] The vinyl sulfone







group of the dye then reacts with these anions via a nucleophilic addition reaction, forming a stable, covalent ether bond. This strong bond is the basis for the high color fastness of reactive dyes on cotton.[1][2][3]

- Wool & Silk (Protein Fibers): Wool and silk are protein fibers composed of amino acids, which contain various functional groups, including amino (-NH2), carboxyl (-COOH), and hydroxyl (-OH) groups.[4] Unlike cotton, the dyeing of protein fibers with reactive dyes can proceed under acidic to neutral conditions.[4] The primary reaction is the formation of a covalent bond between the dye's reactive group and the amino groups of the protein fibers. However, the dyeing conditions, particularly pH, must be carefully controlled to optimize dye uptake and fixation while minimizing fiber damage, especially for wool which is sensitive to high pH.[1]
- Polyester (Synthetic Fiber): Polyester is a hydrophobic synthetic fiber with a highly crystalline structure and a lack of reactive functional groups like hydroxyl or amino groups on its surface. Consequently, reactive dyes like Reactive Brown 18, which are water-soluble and rely on covalent bonding, have a very low affinity for polyester. Any coloration is typically due to minimal surface adsorption rather than a chemical bond, resulting in extremely poor binding efficiency and colorfastness.

## **Comparative Binding Efficiency**

While specific comparative data for Reactive Brown 18 across all fiber types is not readily available in a single study, the following table summarizes the expected quantitative performance based on the known chemistry of vinyl sulfone dyes and fiber properties. The values are illustrative and serve to highlight the relative differences in binding efficiency.



Fiber Type	Dye Uptake (Exhaustion ) %	Dye Fixation %	Wash Fastness (ISO 105- C06)	Rubbing Fastness (ISO 105- X12)	Light Fastness (ISO 105- B02)
Cotton	70 - 85%	85 - 95%	4-5	4	4-5
Wool	60 - 80%	75 - 90%	4	3-4	4
Silk	65 - 85%	80 - 92%	4-5	4	4
Polyester	< 5%	< 2%	1	1	1-2

Note: The data presented in this table is illustrative and represents typical values for vinyl sulfone reactive dyes. Actual results for Reactive Brown 18 may vary depending on the specific experimental conditions.

## **Experimental Protocols**

To assess the binding efficiency of Reactive Brown 18, a series of standardized experiments can be conducted.

## **Protocol for Measuring Dye Exhaustion and Fixation**

This protocol determines the percentage of dye that moves from the dyebath to the fiber (exhaustion) and the percentage that covalently bonds with the fiber (fixation).

#### Materials:

- Fabric samples (Cotton, Wool, Silk, Polyester) of known weight (e.g., 5 grams)
- Reactive Brown 18 dye
- Sodium chloride (NaCl) or Glauber's salt (Na<sub>2</sub>SO<sub>4</sub>)
- Sodium carbonate (Na₂CO₃) for cotton
- Acetic acid for wool and silk



- Laboratory dyeing machine (e.g., Launder-Ometer)
- UV-Vis Spectrophotometer
- · Volumetric flasks, pipettes, and cuvettes
- Non-ionic detergent

#### Procedure:

- Dye Solution Preparation: Prepare a stock solution of Reactive Brown 18 of a known concentration (e.g., 1 g/L).
- Dye Bath Preparation: For each fiber type, prepare a dyebath with a specific liquor ratio (e.g., 20:1). Add the required volume of dye stock solution for a certain percentage shade (e.g., 2% on weight of fiber).
  - For Cotton: Add an electrolyte (e.g., 60 g/L NaCl).
  - For Wool/Silk: Adjust the pH to be weakly acidic (e.g., pH 5-6) using acetic acid.
- Dyeing Process:
  - Place the fabric sample in the dyebath and start the dyeing program.
  - Gradually raise the temperature to the optimal level (e.g., 60°C for cotton, 80-90°C for wool/silk).
  - For Cotton: After a set time (e.g., 30 minutes), add the alkali (e.g., 20 g/L Sodium Carbonate) to initiate fixation. Continue dyeing for another 60 minutes.
  - For Wool/Silk: Maintain the temperature for the duration of the dyeing process (e.g., 60-90 minutes).
- Measuring Exhaustion (%E):
  - After the dyeing cycle, collect an aliquot of the remaining dyebath.



- Measure the absorbance of the initial and final dyebaths using the UV-Vis
   Spectrophotometer at the dye's maximum absorbance wavelength (λmax).
- Calculate the exhaustion percentage using the formula: %E = [(Absorbance\_initial Absorbance\_final) / Absorbance\_initial] x 100
- Washing Off (Soaping):
  - Thoroughly rinse the dyed samples in cold water.
  - Wash the samples in a solution containing a non-ionic detergent (e.g., 2 g/L) at near-boil for 10-15 minutes to remove any unfixed, hydrolyzed dye. Rinse again until the water is clear.
- Measuring Fixation (%F):
  - The fixation percentage can be determined by measuring the amount of dye in the soaping liquor.
  - Alternatively, a more direct method involves dissolving a known weight of the washed and dried dyed fabric in a suitable solvent (e.g., 70% sulfuric acid) and measuring the absorbance of the solution. A calibration curve of the dye in the same solvent is required.
  - Calculate the fixation percentage using the formula: %F = (Amount of dye on fiber after soaping / Amount of dye on fiber before soaping) x 100

## **Protocol for Colorfastness Testing**

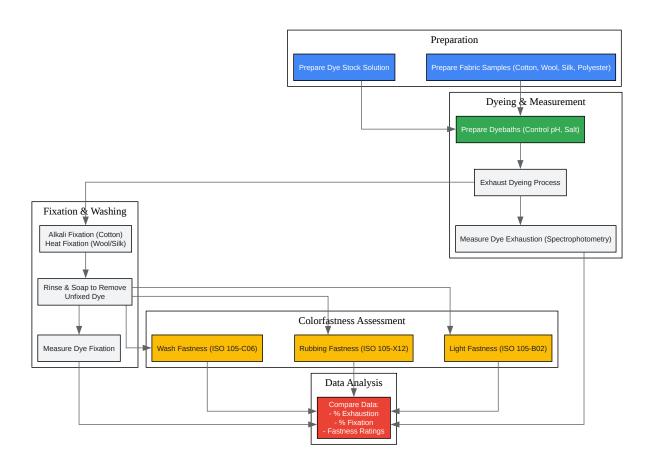
- a) Wash Fastness (ISO 105-C06): This test assesses the resistance of the color to laundering.
- A specimen of the dyed fabric is stitched together with a multi-fiber adjacent fabric.
- The composite specimen is laundered in a soap or detergent solution under specified conditions of time and temperature in a suitable machine.
- After rinsing and drying, the change in color of the specimen and the staining of the adjacent fabrics are assessed using standard grey scales. A rating from 1 (poor) to 5 (excellent) is assigned.



- b) Rubbing Fastness (Crocking) (ISO 105-X12 / AATCC Test Method 8): This test determines the amount of color transferred from the fabric surface by rubbing.
- A specimen of the dyed fabric is rubbed with a dry and a wet white crocking cloth under controlled conditions using a crockmeter.
- The amount of color transferred to the white cloths is assessed by comparing them with a
  grey scale for staining or a chromatic transference scale. A rating from 1 (heavy staining) to 5
  (no staining) is assigned.
- c) Light Fastness (ISO 105-B02): This test measures the resistance of the color to the effects of an artificial light source that mimics natural daylight.
- A specimen of the dyed fabric is exposed to a xenon arc lamp under specified conditions.
- Simultaneously, a set of blue wool standards with known lightfastness are also exposed.
- The color fastness is assessed by comparing the fading of the specimen with the fading of the blue wool standards. A rating from 1 (very low fastness) to 8 (very high fastness) is assigned.

# Visualizations Experimental Workflow



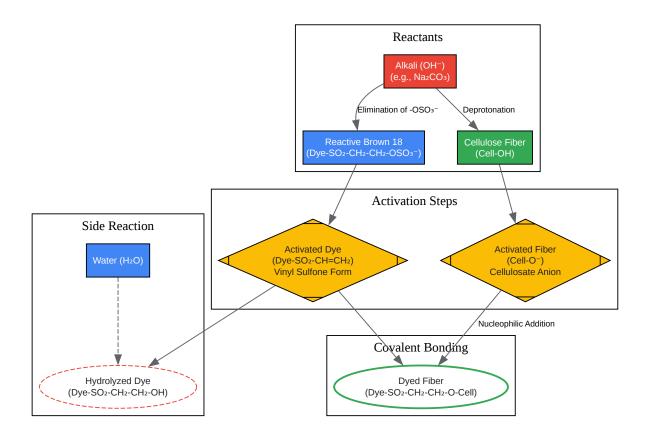


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Caption: Experimental workflow for assessing the binding efficiency of Reactive Brown 18.



## **Chemical Interaction Pathway**



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Caption: Covalent bond formation between Reactive Brown 18 and cellulose fiber.

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- To cite this document: BenchChem. ["Assessing the binding efficiency of Reactive Brown 18 to different fibers"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1172410#assessing-the-binding-efficiency-of-reactive-brown-18-to-different-fibers]

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